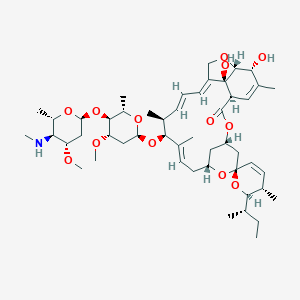
2,5-Diméthylène-3,6-dicétopipérazine
Vue d'ensemble
Description
2,5-Dimethylene-3,6-diketopiperazine is a chemical compound with the molecular formula C6H6N2O2 . It is also known as 3,6-Methylene-2,5-piperazinedione . This compound is a piperazine derivative and presents as a colorless solid .
Synthesis Analysis
The synthesis of 2,5-Dimethylene-3,6-diketopiperazine has been reported in several studies . For instance, one study reported the synthesis of tryptophan-containing 2,5-diketopiperazines via a sequential C–H activation strategy . The key Trp skeletons were synthesized from the inexpensive, readily available alanine via a Pd (II)-catalyzed β-methyl C (sp3)–H monoarylation .Molecular Structure Analysis
The molecular structure of 2,5-Dimethylene-3,6-diketopiperazine is characterized by its molecular formula C6H6N2O2 . It has a molecular weight of 138.12 g/mol . The compound is achiral, with no defined stereocenters or E/Z centers .Chemical Reactions Analysis
2,5-Dimethylene-3,6-diketopiperazine is involved in various chemical reactions. For example, it acts as a proton donor and facilitates the formation of hydrogen bonds within molecular components . This process can induce structural modifications in the molecule, potentially influencing its biological activity .Physical And Chemical Properties Analysis
2,5-Dimethylene-3,6-diketopiperazine is a colorless solid . It has a molecular weight of 138.12 g/mol . The compound is achiral, with no defined stereocenters or E/Z centers .Applications De Recherche Scientifique
Agents anticancéreux
Les dérivés de la 2,5-diméthylène-3,6-dicétopipérazine ont été conçus et synthétisés en tant qu'agents anticancéreux potentiels. Ces composés ont montré une activité contre les lignées cellulaires cancéreuses telles que A549 (cancer du poumon) et Hela (cancer du col de l'utérus), indiquant leur utilisation potentielle en thérapie anticancéreuse .
Produits naturels marins
Ce composé est lié à des produits naturels marins comme la pipérafizine B et XR334. La structure de base double lactame des 2,5-dicétopipérazines (2,5-DKP) a été isolée de divers organismes marins, suggérant son importance en biochimie marine et des applications possibles dans la découverte de nouveaux médicaments provenant de sources marines .
Systèmes d'administration de médicaments
De nouvelles formes encapsulées dans des niosomes de 2,5-dicétopipérazine ont été développées pour améliorer l'administration de médicaments anticancéreux. Ces composés encapsulés ont été évalués pour leurs propriétés anti-cancer du sein, ce qui pourrait conduire à des méthodes améliorées d'administration de médicaments dans le traitement du cancer .
Réactif pour la C-alkylation
La dicétopipérazine obtenue à partir de la glycyl-sérine sert de réactif pour la préparation de dérivés C-alkylés de la glycine. Cette application est importante en chimie synthétique pour le développement de divers composés pharmaceutiques .
Synthèse de substances bioactives
En tant que dérivés peptidiques les plus simples formés par la condensation de deux acides aminés, les 2,5-dicétopipérazines constituent une catégorie importante de substances bioactives présentant diverses structures. Elles sont utilisées dans la synthèse d'une large gamme de matières bioactives avec des applications thérapeutiques potentielles .
Orientations Futures
While the future directions for 2,5-Dimethylene-3,6-diketopiperazine are not explicitly mentioned in the retrieved sources, 2,5-diketopiperazines are an important category of structurally diverse cyclic dipeptides with prominent biological properties . These compounds have been obtained from a variety of natural resources, including marine organisms . Their intriguing structural features and divergent activities have stimulated tremendous efforts towards their efficient synthesis . Therefore, it can be inferred that future research may focus on exploring the biological activities of 2,5-Dimethylene-3,6-diketopiperazine and its potential applications in medicinal chemistry.
Mécanisme D'action
Target of Action
It’s known that 2,5-diketopiperazines (2,5-dkps), the parent class of this compound, are ubiquitous peptides in nature and are often found in a variety of natural products as well as several drugs . They interact with a wide variety of receptors due to their unique structure .
Mode of Action
2,5-dkps are known to interact with their targets through their unique structure, which includes rigidity, chirality, and a variety of side chains . This allows them to bind to a wide variety of receptors, influencing the function of these targets .
Biochemical Pathways
It’s known that 2,5-dkps are often produced as degradation products of polypeptides, especially in processed foods and beverages . They are also often found in fermentation broths and yeast cultures .
Result of Action
It’s known that 2,5-dkps are structurally diverse and offer myriad biological activities .
Action Environment
It’s known that 2,5-dkps are often found in a variety of environments, including fermentation broths, yeast cultures, and even in the contents of comets .
Analyse Biochimique
Biochemical Properties
2,5-Dimethylene-3,6-diketopiperazine plays a significant role in biochemical reactions due to its ability to act as a proton donor and facilitate the formation of hydrogen bonds within molecular components . This compound interacts with various enzymes, proteins, and other biomolecules, inducing structural modifications that can influence its biological activity. For instance, it has been shown to interact with cyclodipeptide synthases, which are enzymes involved in the biosynthesis of diketopiperazine derivatives .
Cellular Effects
2,5-Dimethylene-3,6-diketopiperazine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis and block cell cycle progression in cancer cells, highlighting its potential as an anticancer agent . Additionally, it has been observed to affect quorum sensing and cell-cell signaling in microbial communities .
Molecular Mechanism
The molecular mechanism of 2,5-Dimethylene-3,6-diketopiperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form hydrogen bonds and other non-covalent interactions with target proteins, leading to conformational changes that affect their activity . For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dimethylene-3,6-diketopiperazine can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cancer cell growth and modulation of metabolic pathways .
Dosage Effects in Animal Models
The effects of 2,5-Dimethylene-3,6-diketopiperazine vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as anticancer activity and modulation of immune responses . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
2,5-Dimethylene-3,6-diketopiperazine is involved in various metabolic pathways, including those mediated by cyclodipeptide synthases and nonribosomal peptide synthetases . These enzymes catalyze the formation of diketopiperazine scaffolds from amino acid substrates, leading to the production of bioactive derivatives. This compound can also influence metabolic flux and metabolite levels, contributing to its diverse biological activities .
Transport and Distribution
Within cells and tissues, 2,5-Dimethylene-3,6-diketopiperazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, where it can exert its biological effects. For example, it has been shown to accumulate in cancer cells, enhancing its anticancer activity .
Subcellular Localization
The subcellular localization of 2,5-Dimethylene-3,6-diketopiperazine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, mitochondria, or other cellular compartments, where it can interact with target proteins and modulate their activity. These localization patterns are crucial for its biological function and therapeutic potential .
Propriétés
IUPAC Name |
3,6-dimethylidenepiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-3-5(9)8-4(2)6(10)7-3/h1-2H2,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQPHICLKVWLEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=O)NC(=C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166776 | |
| Record name | NSC 278175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15996-22-2 | |
| Record name | 2,5-Dimethylene-3,6-diketopiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015996222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC278175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 278175 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHYLENE-3,6-DIKETOPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B198RDA6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[(Z)-3-(2-chlorophenyl)-2-(4-fluorophenyl)prop-2-enyl]-1,2,4-triazole](/img/structure/B195295.png)





